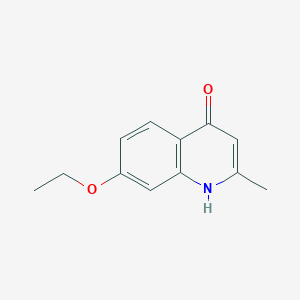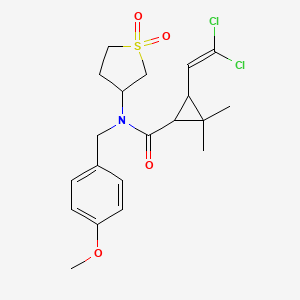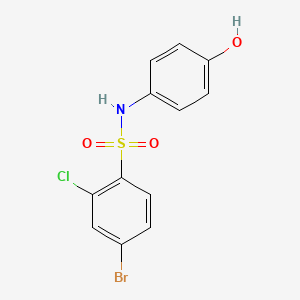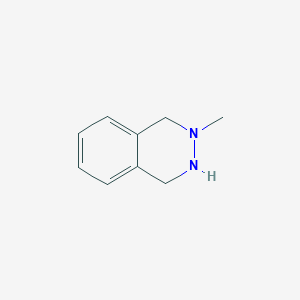![molecular formula C26H20N4O2S B12128344 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)
1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a biphenyl group, a furan ring, a pyridine ring, and a 1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Biphenyl Group: Starting with a biphenyl derivative, such as 4-bromobiphenyl, which can be synthesized via Suzuki coupling.
Triazole Ring Formation: The 1,2,4-triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Furan and Pyridine Rings: The furan-2-ylmethyl and pyridin-2-yl groups can be introduced via nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the triazole derivative with the biphenyl group under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The biphenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated biphenyl or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions, particularly with enzymes that interact with triazole or pyridine moieties.
Medicine
Medicinally, 1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone could be investigated for its potential as an antimicrobial or anticancer agent due to the bioactive nature of its constituent rings.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or photophysical properties, given the presence of multiple aromatic systems.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The triazole ring could coordinate with metal ions, affecting enzymatic activity, while the biphenyl and pyridine rings could engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple aromatic systems and a triazole ring, which can confer unique electronic, photophysical, and biological properties not found in simpler analogs.
This comprehensive overview highlights the potential and versatility of this compound in various scientific and industrial domains
Propriétés
Formule moléculaire |
C26H20N4O2S |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20N4O2S/c31-24(21-13-11-20(12-14-21)19-7-2-1-3-8-19)18-33-26-29-28-25(23-10-4-5-15-27-23)30(26)17-22-9-6-16-32-22/h1-16H,17-18H2 |
Clé InChI |
PSDPQZZFEZXNTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128265.png)
![3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12128278.png)





![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128312.png)
![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)
![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)

![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
